molecular formula C7H9F3O2 B3117343 4-(Trifluoromethoxy)cyclohexan-1-one CAS No. 2227206-47-3

4-(Trifluoromethoxy)cyclohexan-1-one

Cat. No. B3117343
CAS RN: 2227206-47-3
M. Wt: 182.14 g/mol
InChI Key: SHUOFWYUHNSVHO-UHFFFAOYSA-N
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Description

“4-(Trifluoromethoxy)cyclohexan-1-one” is a chemical compound with the molecular formula C7H9F3O2 . It has a molecular weight of 182.14 . This compound is used for scientific research needs .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)cyclohexan-1-one” consists of a cyclohexanone ring with a trifluoromethoxy group attached . The InChI code for this compound is provided in one of the search results .

Scientific Research Applications

Structural Analysis and Conformational Studies

Research has explored the structural characteristics of compounds related to 4-(Trifluoromethoxy)cyclohexan-1-one, focusing on their conformational analysis. For instance, Kuznetsov et al. (2009) conducted a study on the conformational analysis of 4-trifluoromethyl-1,3-dioxane, a compound structurally similar to 4-(Trifluoromethoxy)cyclohexan-1-one, highlighting the importance of understanding the structural features and conformational isomerization paths of such compounds through computer simulations and NMR spectroscopy Kuznetsov, Kuramshina, & Bochkor, 2009.

Inhibition Activity

A study by Lin et al. (2000) identified compounds with cyclohexenone cores as potent inhibitors of specific enzymes, underscoring the potential pharmaceutical applications of cyclohexanone derivatives in developing new inhibitors with significant biological activities Lin, Lin, Lin, & Yang, 2000.

Photocatalytic Applications

The research by Zheng et al. (2018) into redox-active reagents for the photocatalytic generation of the OCF3 radical and the (hetero)aryl C-H trifluoromethoxylation presents a pivotal advancement in the field of organic chemistry. This study illustrates the catalytic and selective generation of trifluoromethoxy radicals, highlighting the broader applicability of 4-(Trifluoromethoxy)cyclohexan-1-one derivatives in photocatalytic conditions Zheng, Lee, Morales-Rivera, Liu, & Ngai, 2018.

Material Science and Polymer Chemistry

Yang et al. (2004) developed new aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups, leading to the synthesis of fluorinated polyimides with exceptional solubility and thermal stability. This research highlights the role of 4-(Trifluoromethoxy)cyclohexan-1-one derivatives in enhancing the properties of polymers for advanced material applications Yang, Su, & Hsiao, 2004.

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethoxy)aniline”, suggests that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle “4-(Trifluoromethoxy)cyclohexan-1-one” with care, using personal protective equipment and working in a well-ventilated area .

Future Directions

“4-(Trifluoromethoxy)cyclohexan-1-one” is available from several suppliers for scientific research needs . Its future applications will likely depend on the outcomes of ongoing research in the field.

properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOFWYUHNSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289512
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)cyclohexan-1-one

CAS RN

2227206-47-3
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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